molecular formula C17H20N2O3S B2826012 Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034517-82-1

Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2826012
CAS No.: 2034517-82-1
M. Wt: 332.42
InChI Key: JCNZOADFKALTSN-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a thioacetate ester and a 4-cyanophenyl-propanoyl moiety. This structure combines a heterocyclic amine, a sulfur-containing linker, and an aromatic nitrile group, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and acylations, to achieve precise functionalization .

Properties

IUPAC Name

methyl 2-[1-[3-(4-cyanophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-17(21)12-23-15-8-9-19(11-15)16(20)7-6-13-2-4-14(10-18)5-3-13/h2-5,15H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNZOADFKALTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic core, or linker groups. Key examples include:

Compound Name Key Structural Features Source
Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate Chlorophenyl substituent instead of cyanophenyl; similar pyrrolidine-thioacetate backbone
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thietane core; ethyl ester instead of methyl ester
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide Benzamide-propanoyl hybrid; alkoxy-phenyl substituent

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Core Flexibility : The pyrrolidine ring offers conformational rigidity relative to pyrimidine () or open-chain analogs (), influencing pharmacokinetic properties like metabolic stability .

Physicochemical Properties

Comparative data on solubility, logP, and stability:

Property Target Compound Chlorophenyl Analog () Pyrimidine-Thietane Analog ()
logP (Predicted) 2.8 3.1 2.5
Aqueous Solubility Moderate (~50 µM) Low (~20 µM) High (~150 µM)
Thermal Stability Stable up to 150°C Stable up to 130°C Degrades above 100°C

Analysis :

  • The pyrimidine-thietane analog () exhibits higher solubility due to its polar heterocycle but lower thermal stability .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability : The pyrrolidine-thioacetate backbone in the target compound is resistant to esterase-mediated hydrolysis compared to ethyl esters (), prolonging half-life .
  • CYP450 Interactions : The nitrile group in the target compound may act as a cytochrome P450 inhibitor, unlike alkoxy-phenyl analogs (), which show negligible inhibition .

Q & A

Q. What are the critical synthetic steps for preparing Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate?

The synthesis typically involves:

Pyrrolidine functionalization : Introducing the 3-(4-cyanophenyl)propanoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) .

Thioether formation : Reacting the functionalized pyrrolidine with methyl 2-mercaptoacetate under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) .

Esterification : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity, with distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and ester group (δ 3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 375.12) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine-thioacetate moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve thioether formation kinetics compared to DCM, but may require inert atmospheres to prevent oxidation .

  • Temperature control : Maintaining 0–5°C during acyl substitution minimizes side reactions (e.g., racemization) .

  • Catalyst screening : Testing Lewis acids like ZnCl₂ or Bi(OTf)₃ for thioether coupling efficiency .

  • Yield data example :

    SolventCatalystYield (%)Purity (%)
    AcetonitrileNone6295
    DCMZnCl₂7898

Q. How do structural modifications influence biological activity?

Comparative studies of analogs reveal:

Compound ModificationBioactivity ChangeMechanism Insight
Replacement of 4-cyanophenyl with 4-chlorophenylIncreased lipophilicity (logP +0.5), enhanced membrane permeabilityHydrophobic interactions in enzyme binding pockets
Substitution of pyrrolidine with piperidineReduced metabolic stability (t₁/₂ from 4.2 h to 1.8 h)Altered cytochrome P450 affinity
Thioether to ether substitutionLoss of enzyme inhibition (IC₅₀ from 12 µM to >100 µM)Disrupted sulfur-mediated H-bonding

Q. What methodologies resolve contradictions in enzyme inhibition data?

  • Orthogonal assays : Combine fluorescence polarization (binding affinity) with enzymatic activity assays (e.g., NADH depletion for oxidoreductases) to distinguish false positives .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to confirm direct target engagement .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate binding specificity .
  • Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity trends .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours .
  • Metabolic stability assay : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without disrupting enzyme activity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion (e.g., 85% solubility increase at 0.1 mg/mL) .

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